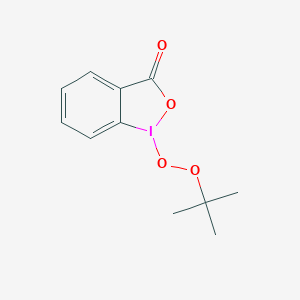

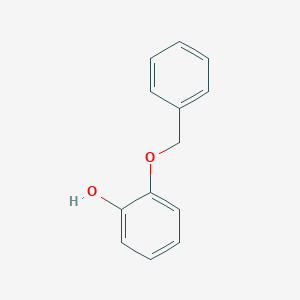

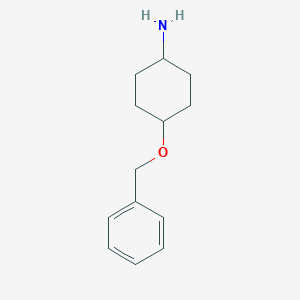

Trans-4-(benzyloxy)cyclohexanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trans-4-(benzyloxy)cyclohexanamine, also known as trans-4-BzCHXN, is a cyclic amine used as a key intermediate in the synthesis of various pharmaceuticals, pesticides, and other compounds. It is an important building block in the synthesis of drugs and other compounds due to its unique properties, such as its high reactivity and low toxicity. Trans-4-BzCHXN has been used in the synthesis of various drugs, including anticonvulsants, antibiotics, and anti-inflammatory agents. Additionally, it has been used in the synthesis of pesticides and other compounds.

科学的研究の応用

Chiral Building Block for Preparation of Substituted Cyclohexane Compounds

Trans-4-(benzyloxy)cyclohexanamine serves as an efficient chiral building block in the synthesis of substituted cyclohexane compounds. It has been synthesized from readily available starting materials and exhibits excellent stereoselectivity in its reactions, highlighting its potential for creating optically active compounds (Hanazawa et al., 2000).

Synthesis of Constrained Lysine Derivatives

The compound has been utilized in the synthesis of constrained lysine derivatives, showcasing its versatility in organic synthesis. This is evident in studies where it has been used in titanium-mediated cyclopropanation of nitriles with unsaturated Grignard reagents, providing a pathway for creating complex organic structures (Forcher et al., 2015).

Oxidative Degradation of Benzene in the Troposphere

Research involving this compound has contributed to understanding the oxidative degradation of benzene under tropospheric conditions. This includes exploring the reaction pathways, energetics, and product yields of the reaction of hydroxycyclohexadienyl radical with O2, a crucial process in atmospheric chemistry (Olivella et al., 2009).

Enzymatic Synthesis of Analgesics

The compound has also been used in the chemoenzymatic preparation of optically active trans-cyclohexane-1,2-diamine derivatives, leading to the efficient synthesis of analgesics like U-(-)-50,488. This process highlights its role in the development of pharmaceuticals through stereospecific syntheses (González‐Sabín et al., 2004).

Catalytic Activity in Dehydrogenation Reactions

In the realm of catalysis, this compound-derived compounds have been used to synthesize cyclohexane-based phosphinite iridium pincer complexes. These complexes exhibit significant catalytic activity in dehydrogenation reactions, marking their importance in catalytic processes (Polukeev & Wendt, 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-phenylmethoxycyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJZOTXVZFPSPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540789 |

Source

|

| Record name | 4-(Benzyloxy)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98454-39-8 |

Source

|

| Record name | 4-(Benzyloxy)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。